molecular formula C29H30N2O5S B11222429 N-[4-[7-(Acetyloxy)-6-hexyl-2-oxo-2H-1-benzopyran-3-yl]-2-thiazolyl]-N-(3-methylphenyl)acetamide CAS No. 443107-15-1

N-[4-[7-(Acetyloxy)-6-hexyl-2-oxo-2H-1-benzopyran-3-yl]-2-thiazolyl]-N-(3-methylphenyl)acetamide

Cat. No.: B11222429
CAS No.: 443107-15-1
M. Wt: 518.6 g/mol
InChI Key: QELWBRVXJAKPGJ-UHFFFAOYSA-N
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Description

6-HEXYL-3-{2-[N-(3-METHYLPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}-2-OXO-2H-CHROMEN-7-YL ACETATE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines a coumarin core with a thiazole ring and an acetamido group, making it a subject of interest in various scientific research fields.

Properties

CAS No.

443107-15-1

Molecular Formula

C29H30N2O5S

Molecular Weight

518.6 g/mol

IUPAC Name

[3-[2-(N-acetyl-3-methylanilino)-1,3-thiazol-4-yl]-6-hexyl-2-oxochromen-7-yl] acetate

InChI

InChI=1S/C29H30N2O5S/c1-5-6-7-8-11-21-14-22-15-24(28(34)36-27(22)16-26(21)35-20(4)33)25-17-37-29(30-25)31(19(3)32)23-12-9-10-18(2)13-23/h9-10,12-17H,5-8,11H2,1-4H3

InChI Key

QELWBRVXJAKPGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)N(C4=CC=CC(=C4)C)C(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HEXYL-3-{2-[N-(3-METHYLPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}-2-OXO-2H-CHROMEN-7-YL ACETATE typically involves multiple steps:

    Formation of the Coumarin Core: The coumarin core can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.

    Thiazole Ring Formation: The thiazole ring is introduced via a cyclization reaction involving a thioamide and an α-haloketone.

    Acetamido Group Addition: The acetamido group is added through an acylation reaction using acetic anhydride and a suitable amine.

    Final Coupling: The final compound is obtained by coupling the synthesized intermediates under specific conditions, such as using a base like potassium carbonate in a polar solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the coumarin core.

    Reduction: Reduction reactions can target the carbonyl groups in the coumarin and acetamido moieties.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

6-HEXYL-3-{2-[N-(3-METHYLPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}-2-OXO-2H-CHROMEN-7-YL ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways: The compound can modulate signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: 4-Hydroxycoumarin, Warfarin.

    Thiazole Derivatives: Thiamine, Ritonavir.

    Acetamido Compounds: Acetaminophen, N-Acetylcysteine.

Uniqueness

What sets 6-HEXYL-3-{2-[N-(3-METHYLPHENYL)ACETAMIDO]-1,3-THIAZOL-4-YL}-2-OXO-2H-CHROMEN-7-YL ACETATE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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